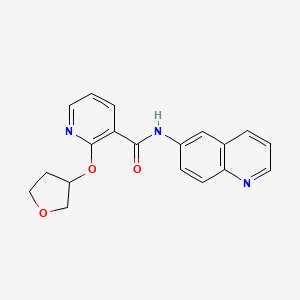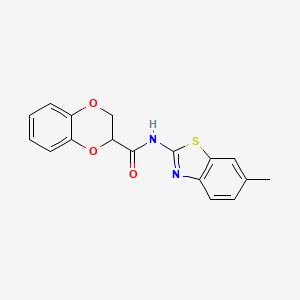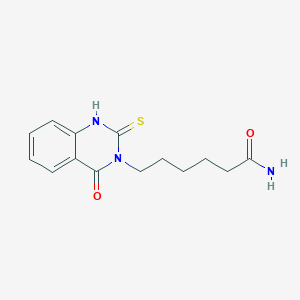
6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, it has been shown to have anticoagulant and antiplatelet effects by inhibiting the activity of platelet aggregation and thrombin formation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various scientific research fields. However, there are also some limitations to its use. For example, the compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one. One potential direction is to investigate its potential as an anti-cancer agent. Another potential direction is to further investigate its mechanism of action and identify its molecular targets in the body. Additionally, it may be useful to investigate its potential as an anti-inflammatory and antiplatelet agent in animal models. Finally, it may be useful to investigate its potential as a lead compound for the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one can be achieved through several methods. One of the most common methods involves the reaction of 5,7-dimethylchromone with chloromethyl chloride and aluminum chloride in the presence of a solvent such as dichloromethane. The reaction mixture is then refluxed at a temperature of 50-60°C for several hours. The resulting product is then purified through crystallization or column chromatography.
Applications De Recherche Scientifique
6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In biochemistry, it has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been investigated for its potential as an anticoagulant and antiplatelet agent.
Propriétés
IUPAC Name |
6-chloro-4-(chloromethyl)-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O2/c1-6-3-9-11(7(2)12(6)14)8(5-13)4-10(15)16-9/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPJUWJEMJYJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791561.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2791564.png)
![ethyl 4-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperazine-1-carboxylate](/img/structure/B2791565.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)



![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)
